molecular formula C22H25N3O4S B226459 ethyl 10-(3-morpholin-4-ylpropanoyl)-10H-phenothiazin-3-ylcarbamate

ethyl 10-(3-morpholin-4-ylpropanoyl)-10H-phenothiazin-3-ylcarbamate

Cat. No. B226459
M. Wt: 427.5 g/mol
InChI Key: DVVNCBFMAAKHIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 10-(3-morpholin-4-ylpropanoyl)-10H-phenothiazin-3-ylcarbamate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the phenothiazine family of compounds, which are known for their diverse pharmacological properties.

Mechanism of Action

The mechanism of action of ethyl 10-(3-morpholin-4-ylpropanoyl)-10H-phenothiazin-3-ylcarbamate is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways. It has been shown to inhibit the activity of certain enzymes involved in tumor growth and inflammation. It may also act as an antioxidant and protect against oxidative stress.
Biochemical and Physiological Effects:
Ethyl 10-(3-morpholin-4-ylpropanoyl)-10H-phenothiazin-3-ylcarbamate has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, it has been shown to protect against neuronal damage in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 10-(3-morpholin-4-ylpropanoyl)-10H-phenothiazin-3-ylcarbamate in lab experiments is its versatility. It has been shown to have a wide range of pharmacological properties, making it useful for studying various biological processes. However, one limitation of using this compound is its relatively low solubility in aqueous solutions. This can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on ethyl 10-(3-morpholin-4-ylpropanoyl)-10H-phenothiazin-3-ylcarbamate. One area of interest is its potential use as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify its molecular targets. Finally, there is potential for this compound to be used as a fluorescent probe for imaging studies, which could have applications in both basic research and clinical settings.

Synthesis Methods

The synthesis of ethyl 10-(3-morpholin-4-ylpropanoyl)-10H-phenothiazin-3-ylcarbamate involves the reaction of 3-morpholin-4-ylpropanoic acid with phenothiazine-3-carbonyl chloride in the presence of triethylamine. The resulting intermediate is then treated with ethyl chloroformate to form the final product. This method has been optimized to provide high yields and purity of the compound.

Scientific Research Applications

Ethyl 10-(3-morpholin-4-ylpropanoyl)-10H-phenothiazin-3-ylcarbamate has been studied for its potential applications in a variety of scientific research fields. It has been shown to have antitumor, anti-inflammatory, and neuroprotective properties. It has also been investigated for its potential use as a fluorescent probe for imaging studies.

properties

Product Name

ethyl 10-(3-morpholin-4-ylpropanoyl)-10H-phenothiazin-3-ylcarbamate

Molecular Formula

C22H25N3O4S

Molecular Weight

427.5 g/mol

IUPAC Name

ethyl N-[10-(3-morpholin-4-ylpropanoyl)phenothiazin-3-yl]carbamate

InChI

InChI=1S/C22H25N3O4S/c1-2-29-22(27)23-16-7-8-18-20(15-16)30-19-6-4-3-5-17(19)25(18)21(26)9-10-24-11-13-28-14-12-24/h3-8,15H,2,9-14H2,1H3,(H,23,27)

InChI Key

DVVNCBFMAAKHIM-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1=CC2=C(C=C1)N(C3=CC=CC=C3S2)C(=O)CCN4CCOCC4

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)N(C3=CC=CC=C3S2)C(=O)CCN4CCOCC4

Origin of Product

United States

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